TAK-981 - 1858276-04-6

TAK-981

Catalog Number: EVT-283145
CAS Number: 1858276-04-6
Molecular Formula: C25H28ClN5O5S2
Molecular Weight: 578.099
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAK-981 (Subasumstat), also known as TAK-981, is a selective inhibitor of the SUMOylation pathway. [] It functions by covalently binding to the small ubiquitin-like modifier (SUMO) protein, thereby preventing the transfer of SUMO from the SUMO-activating enzyme (SAE) to the SUMO-conjugating enzyme UBC9. [] This inhibition of SUMOylation disrupts various cellular processes, particularly those related to tumor cell survival and proliferation, and enhances immune responses against cancer. []

Synthesis Analysis

While a detailed synthetic route for TAK-981 is not publicly available, the discovery and optimization process have been outlined. [] Researchers focused on identifying mechanism-based inhibitors of SAE that could form a stable SUMO-inhibitor adduct within the enzyme's catalytic site. [] Optimization efforts focused on enhancing the selectivity of the inhibitor against related enzymes and maximizing the residence time of the adduct. [] This iterative process led to the identification of compounds with potent cellular pathway inhibition and prolonged pharmacodynamic effects, culminating in the discovery of TAK-981.

Chemical Reactions Analysis

TAK-981's primary chemical reaction involves the formation of a covalent adduct with the SUMO protein. [] This mechanism-based inhibition involves TAK-981 binding to the active site of SAE and reacting with the activated SUMO, creating a stable SUMO-TAK-981 adduct. [] This adduct prevents further transfer of SUMO to target proteins, effectively inhibiting SUMOylation.

Mechanism of Action

TAK-981's mechanism of action centers around its ability to inhibit SUMOylation by targeting SAE. [] SUMOylation is a reversible post-translational modification crucial for regulating various cellular processes, including DNA repair, cell cycle progression, and immune responses. [] By forming a covalent adduct with SUMO, TAK-981 blocks the transfer of SUMO to target proteins, preventing their SUMOylation. []

This inhibition has several downstream effects. In tumor cells, TAK-981 disrupts crucial pathways involved in proliferation, survival, DNA repair, and metastasis, ultimately leading to cell cycle arrest and cell death. [, ] TAK-981 has also been shown to enhance antitumor immune responses. [] By inhibiting SUMOylation, TAK-981 promotes type I interferon (IFN1) production and signaling in various immune cells, including macrophages, dendritic cells, and NK cells. [, ] This leads to increased activation of these cells, promoting enhanced phagocytosis, cytotoxicity, and antigen presentation, ultimately contributing to a more robust anti-tumor immune response. [, , , ]

Applications
  • Non-Hodgkin Lymphoma (NHL): TAK-981 exhibited synergistic antitumor activity in combination with rituximab in xenograft models of human B cell lymphoma. [, ] It demonstrated promising clinical activity in patients with relapsed/refractory NHL, with an objective response rate of 29%. []
  • Multiple Myeloma (MM): TAK-981 synergized with daratumumab in xenograft models of MM, highlighting its potential for combination therapies. [] Studies also indicate that TAK-981 enhances the activity of dexamethasone in MM by overcoming dexamethasone resistance, suggesting potential for improving treatment outcomes. []
  • Acute Myeloid Leukemia (AML): TAK-981 demonstrated potent anti-leukemic activity in preclinical AML models, both alone and in combination with 5-azacytidine (AZA). [] This combination showed promising results in vitro and in vivo, surpassing the efficacy of AZA combined with venetoclax in certain models. [] TAK-981 also activates NK cells, enhancing their cytotoxic activity against AML cells, suggesting its potential for NK cell-based therapies. []
  • Pancreatic Cancer: TAK-981 effectively reduced tumor burden in a preclinical syngeneic pancreatic cancer model. [] The compound exhibited a dual mechanism: inhibiting cancer cell cycle progression and activating anti-tumor immunity by inducing interferon signaling. [] Studies also suggest that TAK-981 can modulate the immunosuppressive tumor microenvironment, potentially enhancing the efficacy of immunotherapy approaches like checkpoint inhibitors. []
  • Synovial Sarcoma: TAK-981 demonstrated potent anti-tumor activity in preclinical models of synovial sarcoma, both in vitro and in vivo. [] It disrupts the oncogenic transcriptional program driven by the SS18::SSX fusion protein, leading to tumor cell death and tumor regression. []
Future Directions
  • Clinical Trials: TAK-981 is currently being evaluated in phase I/II clinical trials for various hematological malignancies and solid tumors. [] These trials will provide crucial data on its safety, efficacy, and optimal dosing strategies in humans.

Properties

CAS Number

1858276-04-6

Product Name

[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate

IUPAC Name

[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate

Molecular Formula

C25H28ClN5O5S2

Molecular Weight

578.099

InChI

InChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23+/m1/s1

InChI Key

LXRZVMYMQHNYJB-UNXOBOICSA-N

SMILES

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl

Solubility

Soluble in DMSO

Synonyms

TAK-981; TAK 981; TAK981;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.